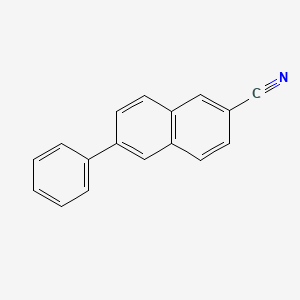

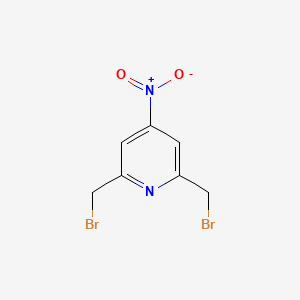

2,6-Bis(bromomethyl)-4-nitropyridine

Overview

Description

“2,6-Bis(bromomethyl)-4-nitropyridine” is a chemical compound with the empirical formula C7H7Br2N . It appears as a white to almost white powder or crystalline substance . This compound has been used in various chemical reactions and syntheses .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it has been mentioned in the context of cyclic polymer synthesis . In this process, it was used as a linking agent for the preparation of cyclic polymers .

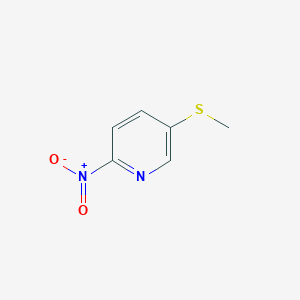

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by two bromomethyl groups attached to the 2nd and 6th carbon atoms of a pyridine ring . The exact 3D structure could not be found in the available resources.

Chemical Reactions Analysis

“this compound” has been used in the synthesis of dicationic imidazolium-linked cyclophane . It may also be used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2)N(pyridyl)-donor macrocycles .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point range of 85.0 to 89.0°C . The molecular weight of the compound is 264.95 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

2,6-Bis(bromomethyl)-4-nitropyridine and its derivatives are primarily utilized in the synthesis and characterization of various chemical compounds. For example, Wen-long He (2008) synthesized a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, 2,6-bis(3′-bromomethyl-pyrazol-1′-yl)-4-bromopyridine, from a related compound. This compound's structure was determined using techniques like IR, 1H NMR, MS, and elemental analysis, demonstrating the importance of these derivatives in the development of complex chemical entities (He Wen-long, 2008).

Photophysical Applications

P. C. Dhar (2014) explored the photophysical applications of derivatives of 2,2':6',2''-Terpyridine and its metal complexes, which are structurally related to this compound. These derivatives exhibit properties useful in constructing photochemical molecular devices, photosensitizers, colorimetric and luminescence pH sensors, and biosensors (P. C. Dhar, 2014).

Development of Catalytic and Polymeric Materials

The compound and its related structures have been utilized in the development of catalytic and polymeric materials. M. Heller and U. Schubert (2002) reported the use of bis(5,5-bis(bromomethyl)-2,2':6',2-terpyridine) metal complexes as initiators for the living polymerization of 2-oxazolines and L-lactides, highlighting their potential in controlled polymer synthesis (M. Heller & U. Schubert, 2002).

Crystal Structure Analysis

I. Kulakov and D. M. Turdybekov (2010) focused on the crystal structure analysis of a derivative, 2,6-bis(N-cytisinomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, showcasing the compound's utility in understanding molecular structures (I. Kulakov & D. M. Turdybekov, 2010).

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water .

properties

IUPAC Name |

2,6-bis(bromomethyl)-4-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPAQJZMCNNKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579248 | |

| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358621-46-2 | |

| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)